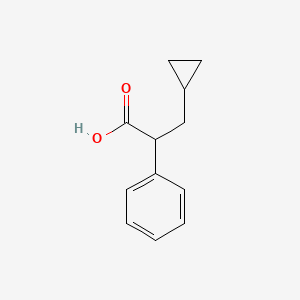

3-Cyclopropyl-2-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKWILKAUPZJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597789 | |

| Record name | 3-Cyclopropyl-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204595-21-0 | |

| Record name | 3-Cyclopropyl-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Cyclopropyl 2 Phenylpropanoic Acid

Retrosynthetic Analysis Approaches for 3-Cyclopropyl-2-phenylpropanoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.gov For this compound, several logical disconnections can be envisioned, guiding the design of a forward synthesis.

A primary disconnection strategy involves breaking the C2-C3 bond, which connects the cyclopropyl (B3062369) group to the phenylpropanoic acid backbone. This leads to two key synthons: a nucleophilic phenylacetic acid equivalent and an electrophilic cyclopropylmethyl species. The corresponding synthetic equivalents would be an enolate of phenylacetic acid (or its ester) and a cyclopropylmethyl halide.

Alternatively, a disconnection can be made at the C1-C2 bond, suggesting a synthetic route involving the functionalization of a pre-existing 3-cyclopropylpropanoic acid derivative. This approach would necessitate the introduction of the phenyl group at the α-position.

A third approach focuses on the formation of the cyclopropane (B1198618) ring as a key final step. This retrosynthetic pathway would start from an unsaturated precursor, such as (E)-5-phenylpent-4-enoic acid or a derivative thereof, which could then undergo cyclopropanation. This strategy allows for the stereochemistry of the final product to be potentially controlled during the cyclopropanation step.

These retrosynthetic approaches are summarized in the following table:

| Disconnection | Key Synthons | Corresponding Reagents |

| C2-C3 Bond | Phenylacetic acid enolate synthon, Cyclopropylmethyl electrophile synthon | Phenylacetic ester, Cyclopropylmethyl bromide |

| C1-C2 Bond | 3-Cyclopropylpropanoic acid enolate synthon, Phenyl electrophile synthon | 3-Cyclopropylpropanoic ester, Phenylating agent (e.g., a palladium catalyst and an aryl halide) |

| Cyclopropane Formation | Unsaturated precursor | (E)-5-phenylpent-4-enoic acid ester, Cyclopropanating agent (e.g., diazomethane (B1218177), Simmons-Smith reagent) |

Classical Synthetic Routes to Phenylpropanoic Acid Scaffolds

The 2-phenylpropanoic acid motif is a common structural feature in many pharmaceuticals and biologically active molecules. Classical synthetic routes to this scaffold often involve the alkylation of a phenylacetic acid derivative.

One of the most common methods is the malonic ester synthesis. This involves the deprotonation of diethyl malonate with a strong base, followed by alkylation with benzyl (B1604629) bromide. Subsequent hydrolysis and decarboxylation yield phenylpropanoic acid. To introduce the cyclopropylmethyl group as required for the target molecule, cyclopropylmethyl bromide would be used as the alkylating agent in the second alkylation step.

Another classical approach is the direct alkylation of the enolate of a phenylacetic ester. This method requires a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which can then be reacted with an appropriate electrophile.

A typical reaction scheme for the synthesis of a 2-phenylpropanoic acid derivative is the methylation of phenylacetonitrile (B145931) followed by hydrolysis. orgsyn.orggoogle.com This can be adapted for the synthesis of our target molecule by using cyclopropylmethyl halide as the alkylating agent.

These classical methods, while reliable, often require harsh reaction conditions and can generate significant amounts of waste.

Cyclopropane Ring Formation Strategies in the Synthesis of this compound

The formation of the three-membered cyclopropane ring is a critical step in many potential synthetic routes to this compound. The high ring strain of cyclopropanes makes their synthesis challenging, often requiring highly reactive species. researchgate.net

Simmons-Smith Reaction: This is a widely used method for the stereospecific conversion of alkenes into cyclopropanes. acs.org The reaction utilizes a carbenoid, typically iodomethylzinc iodide, which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org In the context of synthesizing our target molecule, this reaction could be applied to an unsaturated precursor like (E)-5-phenylpent-4-enoic acid. A modified version of this reaction, known as the Furukawa modification, uses diethylzinc (B1219324) and diiodomethane, which can offer improved reactivity. acs.org

Diazo Compound-Mediated Cyclopropanation: Diazo compounds, such as diazomethane or ethyl diazoacetate, are common precursors for the formation of carbenes, which readily react with alkenes to form cyclopropanes. wikipedia.org These reactions can be carried out photochemically, thermally, or, more commonly, using a transition metal catalyst. Rhodium(II) complexes are particularly effective catalysts for these transformations. wikipedia.org

Intramolecular Cyclization: Cyclopropanes can also be formed through intramolecular cyclization reactions. For instance, a 1,3-dihalide can undergo a Wurtz-type coupling in the presence of a reducing metal like sodium or zinc to form a cyclopropane ring. researchgate.net While less direct for the synthesis of the target molecule, this strategy could be employed in a multi-step synthesis.

Modern Methodologies for Direct Synthesis of this compound

Modern synthetic chemistry offers more direct and efficient routes to complex molecules like this compound, with a strong emphasis on catalytic methods for stereocontrol and the application of green chemistry principles.

Catalytic Approaches for Stereocontrol

The 2-position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. Controlling the stereochemistry at this center is crucial, especially in pharmaceutical applications where only one enantiomer may be biologically active.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a cornerstone of modern organic synthesis. In the context of cyclopropanation, chiral rhodium(II) and copper(I) complexes are widely used to catalyze the asymmetric addition of carbenes to alkenes. organic-chemistry.org For example, the reaction of styrene (B11656) with a cyclopropyl-containing diazoester in the presence of a chiral rhodium catalyst could potentially provide an enantioselective route to the target molecule.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another powerful tool for stereocontrol. nih.gov Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, have been shown to catalyze highly enantioselective cyclopropanation reactions. rochester.edu This approach often proceeds under mild, aqueous conditions, aligning with the principles of green chemistry.

The following table summarizes some catalytic approaches for stereocontrolled cyclopropanation:

| Catalyst Type | Example | Key Features |

| Chiral Rhodium(II) Complexes | Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] | High enantioselectivity in the cyclopropanation of alkenes with diazoacetates. |

| Chiral Copper(I) Complexes | Copper(I) triflate complex with a chiral bis(oxazoline) ligand | Effective for asymmetric cyclopropanation of styrenes. |

| Engineered Enzymes | Myoglobin variants | High stereoselectivity under mild, aqueous conditions. rochester.edu |

Green Chemistry Principles in Organic Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.de The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic cyclopropanation, where a catalyst is used in small amounts and is regenerated, generally have higher atom economy than stoichiometric reactions.

Use of Safer Solvents and Reagents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. thieme-connect.de For example, some cyclopropanation reactions can be performed in aqueous media or under solvent-free conditions. benthamdirect.com The use of hazardous reagents like diazomethane can sometimes be replaced with safer alternatives or generated in situ to minimize risks. wikipedia.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of microwave irradiation or mechanochemistry (ball-milling) can sometimes accelerate reactions, reducing the need for high temperatures and long reaction times. benthamdirect.comucl.ac.uk

Catalysis: As mentioned previously, catalytic reactions are preferred over stoichiometric ones. Catalysts are used in small quantities and can be recycled and reused, reducing waste. researchgate.net Biocatalysis, in particular, offers a green approach to stereoselective synthesis. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Stereochemical Aspects and Chiral Technologies Applied to 3 Cyclopropyl 2 Phenylpropanoic Acid

Asymmetric Synthesis of 3-Cyclopropyl-2-phenylpropanoic Acid Enantiomers

Asymmetric synthesis provides a direct route to enantiomerically pure or enriched compounds, avoiding the loss of 50% of the material inherent in classical resolution of racemates. wikipedia.org Several strategies are applicable for the enantioselective synthesis of this compound.

Chiral Auxiliary-Mediated Syntheses

A robust method for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction and is later removed to yield the desired enantiopure product. wikipedia.org For the synthesis of this compound, a common approach would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to an acetate (B1210297) unit.

The general process involves:

Acylation: The chiral auxiliary is acylated to form an N-acetyl derivative.

Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon, forming a stereochemically defined enolate.

Alkylation: The enolate is then reacted with an electrophile, such as cyclopropylmethyl bromide. The bulky chiral auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face, thereby creating a new stereocenter with high diastereoselectivity.

Cleavage: The chiral auxiliary is cleaved, typically via hydrolysis, to release the enantiomerically enriched this compound and recover the auxiliary for reuse. wikipedia.org

A similar strategy has been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, demonstrating the utility of chiral auxiliaries in controlling stereochemistry in molecules containing cyclopropane (B1198618) rings. rsc.org

Table 1: Common Chiral Auxiliaries for Asymmetric Carboxylic Acid Synthesis

| Chiral Auxiliary | Auxiliary Type | Typical Application |

|---|---|---|

| Evans Oxazolidinones | Amino alcohol-derived | Asymmetric alkylation, aldol (B89426) reactions |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylation of amides |

| Camphorsultam | Terpene-derived | Asymmetric Diels-Alder, alkylation |

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For a molecule like this compound, a potential catalytic strategy would be the asymmetric hydrogenation of a suitable unsaturated precursor, such as (E/Z)-3-cyclopropyl-2-phenylacrylic acid.

In this method, a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand would facilitate the addition of hydrogen across the double bond. The chiral environment created by the ligand would favor the formation of one enantiomer over the other. This strategy is widely used for the synthesis of 2-arylpropionic acids (profens). nih.gov Another approach involves the asymmetric cyclopropanation of an alkene using a chiral catalyst, a method that has seen significant development with catalysts based on cobalt and other transition metals. organic-chemistry.org

Enzymatic Resolution and Biocatalysis for Enantiopure Intermediates

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic esters. almacgroup.com

The process for this compound would typically involve:

Esterification: The racemic acid is converted to a simple ester (e.g., methyl or ethyl ester).

Enzymatic Hydrolysis: The racemic ester is treated with a lipase (B570770) in an aqueous buffer. The enzyme selectively catalyzes the hydrolysis of one ester enantiomer to the corresponding carboxylic acid, while leaving the other enantiomer largely unreacted.

Separation: The reaction is stopped at approximately 50% conversion. The resulting mixture contains one enantiomer as the carboxylic acid and the other as the unreacted ester. These two compounds have different chemical properties and can be easily separated by extraction.

Hydrolysis: The separated, unreacted ester can be hydrolyzed chemically to yield the other enantiomer of the acid.

This method has been successfully applied to a variety of 3-aryl alkanoic acids, demonstrating high enantioselectivity. almacgroup.com Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically convert 100% of the starting material into the desired enantiopure product. researchgate.net

Chiral Resolution Techniques for Racemic Mixtures of this compound

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers through a process called chiral resolution.

Diastereomeric Salt Formation

The most common and industrially scalable method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.orgulisboa.pt This technique relies on the principle that diastereomers have different physical properties, including solubility. libretexts.org

The procedure involves:

Salt Formation: The racemic this compound is treated with a sub-stoichiometric amount of an enantiomerically pure chiral amine (the resolving agent) in a suitable solvent. This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.

Separation: The crystallized salt is separated by filtration.

Liberation: The separated salt is treated with a strong acid to break the ionic bond, liberating the enantiomerically pure carboxylic acid and regenerating the chiral amine, which can be recovered. The other enantiomer can be recovered from the mother liquor.

A variety of enantiopure amines are commercially available for this purpose. The choice of resolving agent and solvent is crucial for successful separation and is often determined through empirical screening. This method has been shown to be effective for resolving cyclopropane carboxylic acids using cinchona alkaloids. nih.govmdpi.com

Table 2: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Agent Type |

|---|---|

| (R)- or (S)-1-Phenylethylamine | Chiral Amine |

| Cinchonidine / Cinchonine | Chiral Alkaloid Amine |

| Quinine / Quinidine | Chiral Alkaloid Amine |

| Brucine / Strychnine | Chiral Alkaloid Amine |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2R)-3-Cyclopropyl-2-phenylpropanoic acid |

| (2S)-3-Cyclopropyl-2-phenylpropanoic acid |

| Cyclopropylmethyl bromide |

| (E/Z)-3-cyclopropyl-2-phenylacrylic acid |

| 1-Phenylethylamine |

| Cinchonidine |

| Cinchonine |

| Quinine |

| Quinidine |

| Brucine |

| Strychnine |

| Ephedrine |

| Camphorsultam |

| 8-Phenylmenthol |

| Pseudoephedrine |

Chiral Chromatography (HPLC, SFC) for Enantioseparation

The resolution of enantiomers of this compound is a critical step in its analysis and preparation, given that different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as a powerful and widely utilized technique for the effective separation of these enantiomers. The underlying principle of this separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is either immobilized on a stationary phase (Chiral Stationary Phase, CSP) or added to the mobile phase (Chiral Mobile Phase Additive, CMPA).

For compounds structurally similar to this compound, such as other β-substituted-2-phenylpropionic acids, cyclodextrin-based chiral selectors have demonstrated considerable success in achieving baseline enantioseparation. nih.gov These cyclic oligosaccharides possess a chiral cavity, which allows for the differential inclusion of the enantiomers, leading to their separation. nih.gov The separation is influenced by a variety of factors, including the type of cyclodextrin, the composition of the mobile phase, pH, and temperature.

In the context of HPLC, both normal-phase and reversed-phase modes can be employed for the chiral separation of profen-class compounds. The use of a chiral mobile phase additive, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), with a conventional achiral column (like a C18 column) presents a versatile and cost-effective approach. nih.gov In this method, the chiral selector in the mobile phase forms diastereomeric complexes with the enantiomers of the analyte in the column, leading to different retention times.

Alternatively, the use of Chiral Stationary Phases (CSPs) is a more direct and often more efficient method for enantioseparation. For 2-arylpropionic acids, CSPs based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic glycopeptides (e.g., vancomycin) have been proven effective. mdpi.com The choice of the appropriate CSP and mobile phase is crucial for achieving optimal separation.

Supercritical Fluid Chromatography (SFC) offers a greener alternative to HPLC, utilizing supercritical carbon dioxide as the main component of the mobile phase. SFC often provides faster separations and reduced solvent consumption. For acidic compounds like this compound, SFC with polysaccharide-based CSPs is a promising technique.

While specific research detailing the chiral separation of this compound is not extensively published, the well-established methods for analogous compounds provide a strong foundation for developing a successful enantioseparation protocol. The following table summarizes typical chromatographic conditions that have been successfully applied to the enantioseparation of structurally related β-substituted-2-phenylpropionic acids, which can be considered as a starting point for the method development for this compound.

Table 1: Exemplary Chiral HPLC Conditions for the Enantioseparation of β-Substituted-2-Phenylpropionic Acids

| Parameter | Condition 1 | Condition 2 |

| Technique | HPLC with Chiral Mobile Phase Additive | HPLC with Chiral Stationary Phase |

| Stationary Phase | ODS C18 (achiral) | Vancomycin-based CSP |

| Mobile Phase | Methanol / 0.5% Triethylamine Acetate Buffer (pH 3.0) with 25 mmol L⁻¹ HP-β-CD | Phosphate Buffer (pH 6.0) / 2-Propanol |

| Detection | UV | UV |

| Reference | nih.gov | mdpi.com |

Derivatization and Analogues of 3 Cyclopropyl 2 Phenylpropanoic Acid: Design and Synthesis

Design Principles for Novel 3-Cyclopropyl-2-phenylpropanoic Acid Derivatives

The design of novel derivatives based on the this compound scaffold is guided by several key principles aimed at optimizing molecular properties for specific biological targets. The cyclopropyl (B3062369) ring is a particularly attractive motif for drug hunters for several reasons, including the coplanarity of its three carbon atoms, its shorter carbon-carbon bonds which have enhanced p-character, and stronger carbon-hydrogen bonds compared to standard aliphatic chains. scientificupdate.comacs.org

A primary strategy is the use of the cyclopropyl group as a bioisostere . Bioisosterism involves the replacement of a functional group with another that possesses similar physical or chemical properties to elicit comparable biological responses. nih.gov The cyclopropyl moiety is often employed as a rigid replacement for more flexible groups like isopropyl or as a metabolically stable substitute for a carbon-carbon double bond. scientificupdate.comdrugdesign.org This substitution can lead to several beneficial outcomes:

Enhanced Potency and Selectivity : The inherent rigidity of the cyclopropane (B1198618) ring conformationally constrains the molecule. nbinno.comiris-biotech.de This "conformational locking" can pre-organize the molecule into a bioactive conformation for binding to a specific biological target, such as an enzyme or receptor, which can lead to higher potency and selectivity. nbinno.comacs.org

Increased Metabolic Stability : Compared to linear alkyl chains or larger rings, the cyclopropane ring is generally more resistant to common metabolic pathways, particularly oxidation mediated by cytochrome P450 enzymes. nbinno.comiris-biotech.de Replacing a metabolically vulnerable group, such as an N-ethyl group, with an N-cyclopropyl group can significantly improve a drug's half-life. iris-biotech.de

These design principles are summarized in the table below.

| Design Principle | Structural Modification | Anticipated Outcome | Reference |

|---|---|---|---|

| Conformational Rigidity | Use of the cyclopropyl ring as a rigid scaffold. | Enhanced binding affinity and selectivity due to pre-organization in a bioactive conformation. | nbinno.comiris-biotech.de |

| Metabolic Stability | Replacement of metabolically labile groups (e.g., isopropyl, alkene) with a cyclopropyl ring. | Increased resistance to enzymatic degradation, leading to a longer biological half-life. | nbinno.comiris-biotech.de |

| Bioisosteric Replacement | Substitution of phenyl or other groups with the cyclopropyl moiety. | Improved potency, reduced off-target effects, and optimized pharmacokinetic properties. | scientificupdate.comacs.org |

| Property Modulation | Introduction of the cyclopropyl group to alter molecular characteristics. | Fine-tuning of lipophilicity (logP) and acidity (pKa) to enhance absorption and distribution. | acs.orgiris-biotech.de |

Synthesis of Esters and Amides of this compound

The carboxylic acid functional group of this compound is a versatile handle for derivatization, most commonly through the formation of esters and amides. These reactions typically proceed via the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.

Esterification: The synthesis of esters from this compound can be achieved under standard conditions, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). For more sensitive substrates, milder methods are employed. These involve the use of coupling agents that convert the carboxylic acid into a more reactive intermediate.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, coupling reagents are almost always used. These reagents activate the carboxyl group, forming a highly reactive acylating species that readily reacts with the amine nucleophile. A wide range of coupling reagents is available, allowing the reaction to be tailored to the specific substrates.

A general synthetic scheme is presented below:

Step 1: Carboxylic Acid Activation: The carboxylic acid is treated with a coupling reagent.

Step 2: Nucleophilic Acyl Substitution: The activated intermediate reacts with an alcohol (for esters) or an amine (for amides) to form the final product.

The table below lists common coupling reagents and conditions applicable to these transformations.

| Derivative Type | Reagent/Method | Typical Conditions | Reference |

|---|---|---|---|

| Esters | Fischer Esterification (H₂SO₄, HCl) | Excess alcohol (serves as solvent), reflux. | mdpi.com |

| Esters | Carbodiimides (DCC, EDCI) + DMAP | Inert solvent (DCM, DMF), room temperature. | mdpi.com |

| Amides | Carbodiimides (DCC, EDCI) + HOBt/HOAt | Inert solvent (DCM, DMF), 0 °C to room temperature. | mdpi.com |

| Amides | Phosphonium Reagents (BOP, PyBOP) | Inert solvent (DMF), base (DIPEA), room temperature. | organic-chemistry.org |

| Amides | Uronium/Guanidinium Reagents (HBTU, HATU) | Inert solvent (DMF), base (DIPEA), room temperature. | organic-chemistry.org |

| Esters/Amides | Diethyl Chlorophosphate | Pyridine, sequential addition of alcohol and/or amine. | researchgate.net |

Functionalization of the Phenyl Moiety in this compound Derivatives

Modification of the phenyl ring allows for the introduction of a wide array of functional groups, which can be used to modulate electronic properties, polarity, and steric bulk, as well as to introduce new binding interactions with a biological target. nih.gov Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing propanoic acid side chain must be considered.

Common functionalization strategies include:

Halogenation : Introduction of fluorine, chlorine, or bromine atoms using reagents like N-bromosuccinimide (NBS) or selectfluor. Fluorine, in particular, is a common bioisostere for hydrogen and can alter metabolic stability and binding affinity. nih.gov

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group, which can subsequently be reduced to an amine. This amino group can then be further functionalized.

Friedel-Crafts Acylation/Alkylation : Introducing acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like AlCl₃. mdpi.com

Cross-Coupling Reactions : For more complex modifications, the phenyl ring can first be halogenated and then subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

The table below outlines potential modifications to the phenyl ring.

| Reaction Type | Typical Reagents | Functional Group Introduced |

|---|---|---|

| Halogenation | Br₂, FeBr₃ or NBS | -Br |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Suzuki Coupling (on brominated ring) | Ar-B(OH)₂, Pd catalyst, base | -Ar (Aryl group) |

Modifications of the Cyclopropyl Ring in this compound Derivatives

Direct modification of the cyclopropyl ring in a pre-existing molecule can be challenging due to its relative stability. Therefore, the synthesis of analogues with modified cyclopropyl rings typically involves building the desired substituted ring system from different starting materials. researchgate.net The synthesis of cyclopropanes often utilizes the transfer of a carbene from a diazocarbonyl compound to an olefin, or methods like the Simmons-Smith reaction. researchgate.net

Strategies for creating analogues with modified cyclopropyl rings include:

Introducing Substituents : Starting with a substituted alkene in a cyclopropanation reaction allows for the introduction of alkyl, aryl, or functional groups onto the cyclopropyl ring. This can be used to probe steric and electronic requirements in a binding pocket.

Ring-Opening and Rearrangement : While generally stable, the strained cyclopropane ring can undergo ring-opening reactions under specific conditions (e.g., with strong acids or via transition metal catalysis), leading to different carbocyclic or heterocyclic scaffolds. researchgate.netresearchgate.net This represents a more drastic modification of the core structure.

Synthesis of Stereoisomers : The cyclopropane ring in this compound can exist as different stereoisomers. The stereoselective synthesis of specific isomers is crucial, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. Enantioselective cyclopropanation methods are key to accessing optically pure analogues. researchgate.net

The following table summarizes approaches for generating diversity in the cyclopropyl moiety.

| Modification Strategy | Synthetic Approach | Purpose | Reference |

|---|---|---|---|

| Introduction of Substituents | Cyclopropanation of a substituted alkene (e.g., using ethyl diazoacetate and a rhodium catalyst). | Explore structure-activity relationships (SAR) by varying steric and electronic properties. | researchgate.net |

| Stereochemical Control | Asymmetric Simmons-Smith reaction or use of chiral catalysts in carbene transfer reactions. | Isolate specific stereoisomers to identify the most active conformation. | researchgate.net |

| Ring Expansion/Opening | Acid-catalyzed or metal-mediated rearrangement reactions. | Access novel scaffolds by transforming the cyclopropyl core. | researchgate.netresearchgate.net |

Integration of this compound into Complex Molecular Architectures (e.g., Peptidomimetics, Heterocycles)

The this compound scaffold is an excellent building block for constructing more complex molecules, particularly peptidomimetics and heterocycles.

Peptidomimetics : Small peptides often suffer from poor metabolic stability and bioavailability. nih.gov Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. The rigid cyclopropane unit is ideal for creating conformationally restricted amino acid analogues. researchgate.netacs.org By replacing a natural amino acid in a peptide sequence with a derivative of this compound, it is possible to lock the peptide backbone into a specific secondary structure, such as a β-turn. nih.govresearchgate.net This can enhance binding to the target receptor and improve resistance to proteolytic degradation. acs.org An efficient approach to novel cyclopropyl peptidomimetics can involve a cyclopropanation reaction as a key step in the synthesis. nih.gov

Heterocycles : The carboxylic acid and the phenyl ring of the scaffold provide reactive sites for the construction of various heterocyclic systems. Solid-phase synthesis strategies are often employed to rapidly generate libraries of such compounds. nih.gov

The carboxylic acid can be used in condensation reactions. For example, reaction with a 1,2-diamine could lead to the formation of a benzodiazepine (B76468) ring.

The phenyl ring, if appropriately functionalized (e.g., with an ortho-amino group), can be used to build fused heterocyclic systems. For instance, an ortho-amino carboxylic acid derivative could be a precursor to quinolones.

The integration of the this compound core into these larger architectures is a powerful strategy for generating novel chemical entities.

| Molecular Architecture | Synthetic Strategy | Purpose/Application | Reference |

|---|---|---|---|

| Peptidomimetics | Incorporate the scaffold as a constrained amino acid analogue in peptide synthesis. | Mimic peptide secondary structures (e.g., β-turns), enhance receptor binding, and improve metabolic stability. | nih.govresearchgate.net |

| Benzodiazepines | Condensation of an activated derivative with an ortho-phenylenediamine. | Access privileged heterocyclic scaffolds common in medicinal chemistry. | nih.gov |

| Quinolones | Intramolecular cyclization of a precursor with an ortho-amino group on the phenyl ring. | Create fused heterocyclic systems with potential biological activity. | nih.gov |

| Thiazoles | Hantzsch synthesis from a thiourea (B124793) derivative of the amino acid analogue. | Synthesize potentially bioactive N,N-disubstituted β-amino acid derivatives. | nih.gov |

Molecular Interactions and Biological Activity Mechanisms in Vitro of 3 Cyclopropyl 2 Phenylpropanoic Acid and Its Derivatives

Investigation of Receptor Ligand Binding and Activation Mechanisms (In Vitro)

The interactions of 3-Cyclopropyl-2-phenylpropanoic acid and its derivatives with G-protein coupled receptors (GPCRs) have been a subject of interest, particularly concerning metabolic and inflammatory pathways.

Free Fatty Acid Receptors (FFAR1/GPR40, FFAR2, FFAR4) Agonism and Modulation

Research into the activity of phenylpropanoic acid derivatives has identified them as agonists for free fatty acid receptors, which are implicated in metabolic regulation.

A significant finding in the exploration of GPR40 (FFAR1) agonists was the identification of a β-cyclopropyl propionic acid derivative, referred to as compound 1 , which demonstrated moderate agonistic activity in CHO cells with a GPR40 expression. This compound exhibited an EC50 value of 150 nM and an Emax value of 88% relative to a reference full agonist. The structural similarity of this compound to this compound suggests that the cyclopropyl (B3062369) moiety is a tolerable substitution in terms of maintaining agonistic activity at the GPR40 receptor.

Further studies on related phenylpropanoic acid derivatives have elucidated key structure-activity relationships (SAR). The general scaffold of a phenylpropanoic acid is recognized as a crucial element for GPR40 agonism. Modifications to the phenyl ring and the propanoic acid chain have been extensively explored to optimize potency and pharmacokinetic properties. For instance, constraining the phenyl ring with fused systems has been shown to modestly improve potency in some cases. However, the direct in vitro agonistic or modulatory activity of this compound on FFAR2 and FFAR4 has not been specifically detailed in the reviewed literature.

| Compound | Target | Cell Line | EC50 (nM) | Emax (%) |

|---|---|---|---|---|

| β-Cyclopropyl propionic acid derivative 1 | GPR40 (FFAR1) | CHO cells | 150 | 88 |

Other G-Protein Coupled Receptor Interactions

Currently, there is a lack of specific in vitro studies investigating the interactions of this compound with other G-protein coupled receptors beyond the free fatty acid receptor family. The broader class of phenylpropanoic acid derivatives has been explored for activity at various GPCRs, but direct evidence for the specific binding or modulation of other GPCRs by this compound is not available in the current body of scientific literature.

Enzyme Inhibition Studies (In Vitro)

The potential for this compound and its derivatives to act as enzyme inhibitors has been investigated in the context of inflammatory and viral targets.

Cyclooxygenase (COX) Enzyme Inhibition

The 2-phenylpropionic acid scaffold is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. While extensive research has been conducted on various derivatives of 2-phenylpropionic acid for their COX-1 and COX-2 inhibitory activities, specific in vitro inhibitory data for this compound is not prominently reported.

Structure-activity relationship studies on related compounds have demonstrated that substituents on the phenyl ring and modifications to the propionic acid side chain can significantly influence both the potency and selectivity of COX inhibition. For instance, the presence of specific substituents at the para-position of the phenyl ring is often crucial for selective COX-2 inhibition. The introduction of a cyclopropyl group at the 3-position of the propanoic acid chain represents a structural modification for which the specific impact on COX inhibition has not been detailed.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Ibuprofen (B1674241) | ~2.5 | ~15 | ~0.17 |

| Flurbiprofen | ~0.5 | ~4.5 | ~0.11 |

Note: Data for Ibuprofen and Flurbiprofen are provided for contextual comparison of the phenylpropionic acid scaffold. Specific data for this compound is not available.

SARS-CoV-2 Main Protease Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. While numerous compounds have been screened for their inhibitory activity against SARS-CoV-2 Mpro, there are no specific in vitro studies available that report the inhibitory potential of this compound against this enzyme. The research on SARS-CoV-2 Mpro inhibitors has largely focused on peptidomimetic compounds and other scaffolds that are structurally distinct from phenylpropanoic acid derivatives.

Rennin Enzyme Inhibition

Rennin, also known as chymosin, is an aspartic protease involved in the coagulation of milk. It is a well-characterized enzyme, but its inhibition is not a common target for therapeutic intervention in human diseases. A review of the available scientific literature reveals no in vitro studies investigating the inhibitory activity of this compound or its derivatives against the rennin enzyme.

After a comprehensive search of available scientific literature, it has been determined that there is no specific published research data detailing the in vitro molecular interactions and biological activities of This compound corresponding to the user's requested outline.

The search did not yield any studies that investigated the following for this specific compound:

Other Enzyme-Substrate Interactions (beyond general activities of related compound classes).

Apoptosis Induction in Cell Lines.

Cell Cycle Perturbations.

Glucose Uptake Mechanisms.

Lipolysis Inhibition in Adipocytes.

While general information exists for the broader categories of arylpropionic acids and cyclopropane-containing molecules, and on the methodologies for the in vitro assays themselves, this information does not directly pertain to this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. To do so would require speculation or extrapolation from unrelated compounds, which would not meet the required standards of scientific accuracy.

Computational Chemistry and Molecular Modeling of 3 Cyclopropyl 2 Phenylpropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those using DFT, are fundamental for understanding the intrinsic properties of a molecule. For 3-Cyclopropyl-2-phenylpropanoic acid, these methods could elucidate its electronic structure, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential map. Such calculations would provide insights into the molecule's reactivity, predicting sites susceptible to nucleophilic or electrophilic attack. While general principles of quantum chemistry are well-established, specific values for parameters like orbital energies, partial atomic charges, and reactivity indices for this compound have not been published.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the interaction between a potential drug molecule and a protein target. Studies on other arylpropanoic acids have utilized docking to investigate their binding modes with enzymes like cyclooxygenases (COX). nih.gov For this compound, docking simulations would require a specific biological target. In the absence of experimental data suggesting a target, any such study would be purely exploratory. There are currently no published studies detailing the docking of this compound into any specific protein active site.

Conformer Analysis and Conformational Landscapes

The three-dimensional shape of a molecule is critical to its function and interactions. The presence of the flexible cyclopropyl (B3062369) and phenyl groups attached to the propanoic acid backbone suggests that this compound can exist in multiple low-energy conformations. A conformer analysis would involve systematically exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them. This would reveal the molecule's preferred shapes in different environments. The unique steric and electronic properties of the cyclopropane (B1198618) ring can significantly influence the conformational preferences of adjacent groups. researchgate.netresearchgate.net However, a detailed conformational landscape specific to this compound has not been reported.

Molecular Dynamics Simulations of this compound and Derivatives

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. An MD simulation of this compound, either in a solvent or interacting with a biological membrane or protein, would reveal its flexibility, conformational changes, and the nature of its intermolecular interactions. mdpi.com Such simulations are computationally intensive and provide a level of detail that complements static models. Research on related molecules, such as 2-phenylcyclopropylmethylamine derivatives, has employed MD simulations to verify binding modes under dynamic conditions. researchgate.net To date, no such simulations have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Studies

QSAR and QSPR models are statistical methods that correlate a compound's chemical structure with its biological activity or physical properties, respectively. nih.gov Developing a QSAR model for this compound would require a dataset of structurally similar compounds with measured biological activities against a specific target. These models are used to predict the activity of new, unsynthesized compounds. Similarly, a QSPR model could predict properties like solubility or boiling point. The development of predictive QSAR or QSPR models is a common strategy in medicinal chemistry, but no models specifically developed for or including this compound are available in the current literature.

Advanced Spectroscopic Characterization of 3 Cyclopropyl 2 Phenylpropanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. For 3-Cyclopropyl-2-phenylpropanoic acid, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide critical information.

¹H NMR Analysis of Structural Features and Stereochemistry

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), phenyl, and propanoic acid moieties. The chemical shifts and coupling constants would be indicative of their chemical environments and spatial relationships.

Based on data from analogous compounds such as 3-phenylpropanoic acid and various cyclopropyl derivatives, the following proton signals can be predicted:

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10.0 and 12.0 ppm.

Phenyl Protons (-C₆H₅): A multiplet corresponding to the five aromatic protons would appear in the range of 7.2 to 7.4 ppm.

Methine Proton (-CH-Ph): The proton at the chiral center (C2) is expected to resonate as a multiplet, likely a triplet or doublet of doublets, in the region of 3.5 to 4.0 ppm, influenced by coupling with the adjacent methylene (B1212753) protons.

Methylene Protons (-CH₂-): The two diastereotopic protons at C3 would likely appear as a complex multiplet between 1.5 and 2.5 ppm due to coupling with the methine proton at C2 and the cyclopropyl group.

Cyclopropyl Protons: The protons on the cyclopropyl ring are characteristically found in the upfield region of the spectrum. The methine proton of the cyclopropyl group is expected to appear as a multiplet around 0.8-1.2 ppm, while the methylene protons of the ring would likely be observed as complex multiplets between 0.2 and 0.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet |

| -C₆H₅ | 7.2 - 7.4 | multiplet |

| -CH-Ph | 3.5 - 4.0 | multiplet |

| -CH₂- | 1.5 - 2.5 | multiplet |

| Cyclopropyl-CH | 0.8 - 1.2 | multiplet |

Stereochemical analysis, particularly of the diastereomers, could be achieved by examining the coupling constants and through NOESY experiments to determine through-space interactions.

¹³C NMR Investigations of Carbon Frameworks

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of 175-185 ppm.

Phenyl Carbons (-C₆H₅): The aromatic carbons would show signals between 125 and 140 ppm. The ipso-carbon (the one attached to the propanoic acid chain) would be at the downfield end of this range.

Methine Carbon (-CH-Ph): The chiral carbon (C2) is predicted to resonate around 45-55 ppm.

Methylene Carbon (-CH₂-): The C3 carbon is expected to appear in the range of 30-40 ppm.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are characteristically shielded and appear at high field, typically between 5 and 15 ppm for the methylene carbons and 10-20 ppm for the methine carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 175 - 185 |

| -C₆H₅ (ipso) | 135 - 140 |

| -C₆H₅ (ortho, meta, para) | 125 - 130 |

| -CH-Ph | 45 - 55 |

| -CH₂- | 30 - 40 |

| Cyclopropyl-CH | 10 - 20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and three-dimensional structure of this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the methine proton at C2, the methylene protons at C3, and the protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful for determining the relative stereochemistry of the molecule by observing NOEs between the protons on the stereocenter (C2) and other parts of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound is 190.24 g/mol .

The fragmentation of the molecular ion ([M]⁺) would likely proceed through several characteristic pathways:

Loss of the carboxyl group: A prominent peak corresponding to the loss of the COOH radical (45 Da) would be expected, resulting in an ion at m/z 145.

Loss of the cyclopropylmethyl group: Cleavage of the bond between C2 and C3 could lead to the loss of a cyclopropylmethyl radical (55 Da), giving a fragment at m/z 135.

Benzylic cleavage: Fragmentation at the benzylic position is common. This could lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment for compounds containing a benzyl (B1604629) group.

McLafferty rearrangement: If the geometry is favorable, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the cyclopropyl group to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 190 | [M]⁺ |

| 145 | [M - COOH]⁺ |

| 135 | [M - C₄H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretches of the propanoic acid chain and the cyclopropyl group would be observed just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. The C-H stretches of the cyclopropyl ring may also have a characteristic band slightly above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected between 1700 and 1725 cm⁻¹ for the hydrogen-bonded dimer, which is the common form in the solid state or in concentrated solutions.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring has characteristic "ring breathing" and deformation modes, though these can be difficult to assign definitively in a complex molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3030 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position, it is optically active. Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be instrumental in determining the enantiomeric excess (ee) and absolute configuration of a sample.

Circular Dichroism (CD): The phenyl chromophore in the vicinity of the chiral center would likely give rise to a CD signal in the UV region (around 200-280 nm). The sign and intensity of the Cotton effect could be correlated with the absolute configuration of the enantiomers, often through comparison with structurally similar compounds or by theoretical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. An ORD spectrum would show a plain curve at wavelengths away from an absorption band and a Cotton effect curve (a peak and a trough) in the region of the chromophore's absorption. This can also be used to determine the absolute configuration and enantiomeric purity.

For chiral carboxylic acids, it is often advantageous to convert them to their sodium salts or other derivatives to avoid complications in the chiroptical spectra arising from intermolecular hydrogen bonding and aggregation.

Structure Activity Relationship Sar Studies of 3 Cyclopropyl 2 Phenylpropanoic Acid Derivatives

Impact of Cyclopropyl (B3062369) Ring Modifications on Biological Activity

The incorporation of a cyclopropane (B1198618) ring can provide a level of conformational constraint that is beneficial for biological activity. unl.pt Modifications to this ring, such as the introduction of substituents or alterations of its stereochemistry, can dramatically impact the compound's effectiveness. For instance, in studies of cyclopropyl-epothilone analogues, the specific orientation of the cyclopropane ring was found to be critically linked to the compound's biological activity; one diastereomer was nearly equipotent with the natural product, while the other was significantly less active. nih.gov This highlights the importance of the precise spatial arrangement of the cyclopropyl group for optimal interaction with the target protein.

Furthermore, the cyclopropyl group can influence the metabolic profile of the parent compound. Its inherent stability can protect adjacent chemical bonds from metabolic oxidation, potentially leading to an enhanced pharmacokinetic profile, as observed in some 3-arylpropionic acid derivatives. researchgate.net

Below is a table summarizing the hypothetical impact of various modifications to the cyclopropyl ring on the biological activity of 3-cyclopropyl-2-phenylpropanoic acid derivatives, based on established principles.

| Modification | Position of Modification | Expected Impact on Biological Activity | Rationale |

| Introduction of small alkyl groups (e.g., methyl) | C1 or C2 of the cyclopropyl ring | Variable; could increase or decrease activity | May introduce steric hindrance or improve hydrophobic interactions within the binding pocket. |

| Introduction of polar substituents (e.g., -OH, -NH2) | C1 or C2 of the cyclopropyl ring | Likely to decrease activity unless a specific polar interaction is possible | Can alter the hydrophobic character of the ring, which is often crucial for binding. |

| Ring-opening or replacement with an acyclic alkyl group (e.g., isopropyl) | Entire cyclopropyl moiety | Significant decrease in activity | Loss of conformational rigidity and specific steric profile conferred by the ring. |

| Alteration of stereocenters on a substituted cyclopropyl ring | C1 and C2 of the cyclopropyl ring | Significant change in activity | The spatial orientation of substituents is critical for precise fitting into the target's binding site. nih.gov |

Role of the Phenyl Moiety Substituents on Biological Activity

The phenyl group in this compound serves as a crucial aromatic binding element, often engaging in hydrophobic and pi-stacking interactions within the receptor's active site. The nature, position, and number of substituents on this ring can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

Research on analogous structures, such as 1-phenylcyclopropane carboxamides and cinnamic acid derivatives, has shown that the electronic properties of the substituents are particularly important. nih.govnih.gov For example, in the synthesis of 1-phenylcyclopropane derivatives, the presence of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring resulted in better yields, which can sometimes correlate with biological efficacy. nih.gov Conversely, electron-withdrawing groups such as fluoro, chloro, or nitro groups have shown varied and sometimes detrimental effects on activity in related compounds. nih.govnih.govresearchgate.net

The position of the substituent on the phenyl ring is also a critical determinant of activity. Studies on cinnamic acid derivatives as hepatoprotective agents revealed that compounds with a methoxy group at the 3- or 4-position, or a 3,4-methylenedioxy moiety, were the most active. nih.govresearchgate.net This suggests that specific interactions are possible when substituents are placed in the meta or para positions, while other substitution patterns may be less favorable.

The following table summarizes the observed effects of phenyl ring substituents on the biological activity of structurally related compounds.

| Substituent | Position on Phenyl Ring | Effect on Biological Activity | Reference Compound Class |

| Methoxy (-OCH3) | 3- or 4-position | Increased activity | Cinnamic acid derivatives nih.govresearchgate.net |

| Methyl (-CH3) | Not specified | Favorable for synthesis/activity | 1-Phenylcyclopropane carboxamides nih.gov |

| Hydroxy (-OH) | 3- or 4-position (monosubstituted) | Lower activity | Cinnamic acid derivatives nih.gov |

| Dihydroxy (-OH) | 3,4-position | Poor activity | Cinnamic acid derivatives nih.gov |

| Nitro, Fluoro, Chloro (-NO2, -F, -Cl) | Not specified | No inhibitory effect or reduced activity | 3-Arylpropanoic acid derivatives nih.gov |

Influence of the Carboxylic Acid Functional Group

The carboxylic acid functional group is a cornerstone of the pharmacophore for many biologically active molecules. Its ability to exist in an anionic carboxylate form at physiological pH allows it to form strong ionic bonds and hydrogen bonds with complementary residues, such as arginine or lysine, in an enzyme's active site. This often serves to anchor the molecule in the correct orientation for a productive biological interaction.

In SAR studies of related propanoic acid derivatives, the carboxylic acid group has been shown to be essential for activity. For example, when the carboxy group in a series of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids was modified into hydrazone or hydrazide derivatives, the resulting antimicrobial activity was diminished. nih.gov This strongly indicates that the carboxylic acid itself, and not merely a polar group at that position, is critical for the compound's mechanism of action.

Therefore, in the context of this compound, the carboxylic acid group is predicted to be a primary binding determinant. Any modification, such as converting it to an ester, amide, or alcohol, would likely lead to a significant loss of biological activity by disrupting these key electrostatic and hydrogen-bonding interactions with the biological target.

Stereochemical Implications in Structure-Activity Relationships

Stereochemistry is a fundamental factor that governs the interaction between a small molecule and its biological target. mdpi.comnih.gov Chiral compounds are often synthesized as a single enantiomer because different stereoisomers can have vastly different biological activities, potencies, and even mechanisms of action. mdpi.com For this compound, the carbon atom at position 2 (the alpha-carbon to the carboxylic acid) is a chiral center.

This means the molecule exists as two enantiomers: (R)-3-cyclopropyl-2-phenylpropanoic acid and (S)-3-cyclopropyl-2-phenylpropanoic acid. It is highly probable that these two enantiomers will exhibit different biological activities. Biological targets, such as enzymes and receptors, are themselves chiral and will therefore interact differently with each enantiomer. One enantiomer (the eutomer) will typically fit the binding site more precisely, leading to a stronger and more effective biological response, while the other enantiomer (the distomer) may have lower activity or interact with different targets altogether.

This principle is well-documented across various classes of compounds. For instance, studies on chiral 3-Br-acivicin isomers showed that only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the observed biological effects. mdpi.com Similarly, the antiproliferative activity of certain N-acylated derivatives was found to be highly dependent on the stereochemistry at a key position. nih.gov Therefore, the three-dimensional arrangement of the cyclopropyl, phenyl, and carboxylic acid groups around the chiral center of this compound is a critical determinant of its biological function.

Pharmacophore Development and Molecular Feature Mapping

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Developing a pharmacophore model for this compound derivatives is essential for guiding the design of new, more potent analogues.

Based on the SAR analysis, a hypothetical pharmacophore model for this class of compounds would include the following key features:

Aromatic/Hydrophobic Feature (Hy/Ar): Corresponding to the phenyl ring, which likely engages in hydrophobic or aromatic stacking interactions. The model would define a specific volume and location for this feature.

Hydrogen Bond Acceptor/Anionic Feature (HBA/Anionic): This is the carboxylic acid group, which is crucial for anchoring the molecule within the binding site through hydrogen bonding or ionic interactions.

The spatial relationship between these three features—the distance and angles between the phenyl ring, the cyclopropyl group, and the carboxylic acid—is of paramount importance. As an example from a related field, a pharmacophore model for a series of COX-2 inhibitors was developed that included two aromatic rings and one hydrogen bond acceptor, with their relative positions defined by the structure of the enzyme's active site. nih.gov Similarly, for this compound derivatives, the 3D arrangement of its key features, dictated by the stereochemistry at the C2 position, would be mapped to create a robust model for predicting the activity of novel compounds.

Information regarding the in vitro metabolic investigations and biotransformation of this compound is not available in the currently accessible scientific literature.

Extensive searches for research data specifically pertaining to the enzyme-mediated biotransformation pathways, including Coenzyme A conjugation and amino acid adduct formation, of this compound in in vitro systems have yielded no specific results. Consequently, the detailed article requested, structured around the provided outline, cannot be generated.

The scientific community has not published studies on the following for this compound:

In Vitro Metabolic Investigations and Biotransformation of 3 Cyclopropyl 2 Phenylpropanoic Acid

Mechanistic Insights into Xenobiotic Metabolism (In Vitro):Mechanistic studies on the xenobiotic metabolism of 3-Cyclopropyl-2-phenylpropanoic acid are absent from the literature.

Therefore, no data tables or detailed research findings for the specified sections and subsections can be provided.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.